2,8-Bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,4,8-tetraazaspiro[4.5]decan-3-one
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Overview
Description
2,8-Bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,4,8-tetraazaspiro[45]decan-3-one is a complex organic compound characterized by its unique spirocyclic structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,4,8-tetraazaspiro[4.5]decan-3-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridine with suitable amines and other reagents under controlled conditions to form the spirocyclic core . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound at a commercial scale .
Chemical Reactions Analysis
Types of Reactions
2,8-Bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,4,8-tetraazaspiro[4.5]decan-3-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyridine rings can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include nucleophiles like amines, thiols, and alcohols for substitution reactions, and oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride for redox reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation or reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2,8-Bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,4,8-tetraazaspiro[4.5]decan-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2,8-Bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,4,8-tetraazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 3,5-Bis(trifluoromethyl)benzoic acid
Uniqueness
Compared to similar compounds, 2,8-Bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,4,8-tetraazaspiro[4.5]decan-3-one stands out due to its spirocyclic structure, which imparts unique chemical and physical properties. This structure enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,8-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4,8-tetrazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2F6N6O/c19-11-5-9(17(21,22)23)7-27-13(11)31-3-1-16(2-4-31)29-15(33)32(30-16)14-12(20)6-10(8-28-14)18(24,25)26/h5-8,30H,1-4H2,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTXZSAHVILTEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)N(N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2F6N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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